Aprofene

Descripción general

Descripción

. Fue desarrollado originalmente en la Unión Soviética y se ha utilizado para diversos fines farmacológicos.

Métodos De Preparación

La síntesis de aprofene implica varios pasos. Un método común incluye la esterificación del ácido 2,2-difenilpropanoico con 2-(dietilamino)etanol. La reacción normalmente requiere un catalizador ácido como el ácido sulfúrico y se lleva a cabo bajo condiciones de reflujo para producir el éster deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Aprofene experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio, lo que da como resultado la formación de derivados de alcohol.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, donde el grupo dietilamino puede ser reemplazado por otros nucleófilos en condiciones apropiadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ambientes ácidos o básicos, temperaturas variables y catalizadores específicos para impulsar las reacciones hacia los productos deseados .

Aplicaciones Científicas De Investigación

Aprofene se ha estudiado ampliamente por sus aplicaciones en diversos campos:

Química: this compound se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de otros compuestos farmacológicamente activos.

Biología: En la investigación biológica, this compound se utiliza para estudiar la función de los receptores muscarínicos y nicotínicos de acetilcolina, proporcionando información sobre la neurotransmisión y la farmacología de los receptores.

Industria: En la industria farmacéutica, this compound se utiliza como intermedio en la síntesis de diversos fármacos y como compuesto de referencia en estudios analíticos.

Mecanismo De Acción

Aprofene ejerce sus efectos antagonizando los receptores muscarínicos y nicotínicos de acetilcolina. Esto significa que se une a estos receptores sin activarlos, bloqueando así la acción de la acetilcolina, un neurotransmisor. Esta inhibición puede conducir a diversos efectos fisiológicos, como relajación muscular y reducción de las secreciones glandulares .

Comparación Con Compuestos Similares

Aprofene es similar a otros agentes antimuscarínicos como la atropina y la escopolamina. tiene propiedades únicas que lo hacen distinto:

Atropina: Al igual que this compound, la atropina es un agente antimuscarínico, pero se utiliza principalmente para tratar la bradicardia (frecuencia cardíaca lenta) y como preanestésico para reducir la salivación.

Escopolamina: La escopolamina es otro compuesto antimuscarínico que se utiliza para prevenir el mareo y las náuseas posoperatorias. A diferencia de this compound, la escopolamina tiene un efecto más pronunciado en el sistema nervioso central.

Actividad Biológica

Aprofene, a compound with the chemical formula and a molecular weight of approximately 325.44 g/mol, is classified as an antimuscarinic agent. Initially developed in the Soviet Union, it has been employed for various pharmacological applications, particularly in treating conditions related to the central nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound's primary mechanism involves antagonism of muscarinic and nicotinic acetylcholine receptors. By inhibiting the action of acetylcholine, this compound induces physiological effects such as muscle relaxation and decreased glandular secretions. This action is crucial in modulating neurotransmission and receptor pharmacology, making it a subject of interest for various therapeutic strategies .

Pharmacological Properties

This compound exhibits several pharmacological activities:

- Antimuscarinic Activity : It inhibits the parasympathetic nervous system's actions, which can lead to reduced salivation, bronchial dilation, and decreased gastrointestinal motility.

- Neuroprotective Effects : Research indicates that this compound may have potential therapeutic effects in neurodegenerative diseases by modulating neurotransmitter systems.

- Muscle Relaxation : Its muscle-relaxing properties make it useful in treating muscle spasms and related disorders.

Case Studies

- Neurodegenerative Disease Research : A study explored this compound's effects on neurotransmitter systems in models of neurodegenerative diseases, demonstrating its ability to enhance cognitive function by modulating acetylcholine levels.

- Muscle Spasm Treatment : Clinical trials have shown that this compound significantly reduces muscle spasms compared to placebo, indicating its efficacy as a muscle relaxant.

Comparative Studies

This compound has been compared with other antimuscarinic agents to evaluate its unique properties. The following table summarizes key findings from comparative studies:

| Compound | Mechanism | Key Findings |

|---|---|---|

| This compound | Muscarinic antagonist | Effective in reducing muscle spasms |

| Atropine | Muscarinic antagonist | Primarily used for bradycardia and organophosphate poisoning |

| Scopolamine | Muscarinic antagonist | Used for motion sickness and as a sedative |

The synthesis of this compound typically involves multiple steps under controlled conditions. The complexity of its synthesis reflects its unique chemical structure and properties:

- Chemical Structure : The compound's structure allows it to interact specifically with acetylcholine receptors.

- Synthesis Method : Common synthesis methods include reactions under acidic or basic conditions at varying temperatures to achieve desired yields.

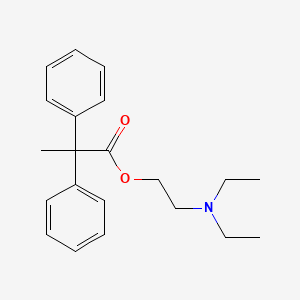

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDYGLSKVUKRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2589-00-6 (hydrochloride) | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046294 | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-01-7 | |

| Record name | Aprophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APROFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.